molecular formula C4F6O2 B8530726 2,2,3,3,5,6-Hexafluoro-2,3-dihydro-1,4-dioxine CAS No. 56625-38-8

2,2,3,3,5,6-Hexafluoro-2,3-dihydro-1,4-dioxine

Cat. No.: B8530726
CAS No.: 56625-38-8
M. Wt: 194.03 g/mol
InChI Key: GBSIBPSSTJHPSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,3,3,5,6-Hexafluoro-2,3-dihydro-1,4-dioxine is a useful research compound. Its molecular formula is C4F6O2 and its molecular weight is 194.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

56625-38-8

Molecular Formula

C4F6O2

Molecular Weight

194.03 g/mol

IUPAC Name

2,2,3,3,5,6-hexafluoro-1,4-dioxine

InChI

InChI=1S/C4F6O2/c5-1-2(6)12-4(9,10)3(7,8)11-1

InChI Key

GBSIBPSSTJHPSJ-UHFFFAOYSA-N

Canonical SMILES

C1(=C(OC(C(O1)(F)F)(F)F)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 39.2 g (0.60 mol) of zinc dust in 300 mL of dry DMF was stirred under N2 while 5 mL of 1,2-dibromoethane was added. Then a small portion of 74.0 g (0.28 mol) of dichloride 5 was added, and the mixture was stirred and heated. When an exothermic reaction started (about 75° C.), the rest of 5 was added dropwise at a rate sufficient to maintain 110°-120° C. in the pot while product was collected in a -80° C. trap. When the addition was completed, the mixture was heated to reflux to drive out the last of the product. Fractionation of the crude volatile product gave 24.5 g (45%) of pure perfluoro-2,3-dihydro-1,4-dioxin (7), bp 18°-19.5° C. IR (gas): 1845 cm-1 (w, C=C).
Quantity
5 mL
Type
reactant
Reaction Step One
Name
dichloride
Quantity
74 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Name
Quantity
39.2 g
Type
catalyst
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.